molecular formula C21H27IN2O2 B5035587 3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide

3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide

Cat. No. B5035587
M. Wt: 466.4 g/mol
InChI Key: FOEHRDMDMUNPMP-UHFFFAOYSA-M
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Description

Synthesis Analysis The synthesis of related benzimidazolium iodides often involves the alkylation of benzimidazole derivatives with different alkylating agents, followed by iodide incorporation. For example, the synthesis of 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide demonstrated the use of methylation to introduce the iodide group, showcasing a method that might be adapted for synthesizing the compound (Wei et al., 2012).

Molecular Structure Analysis The structural analysis of benzimidazolium iodides typically reveals interactions such as π-stacking and hydrogen bonding, contributing to their stability and electronic properties. For instance, the crystal structure of related compounds often includes significant inter- and intramolecular interactions that could be expected in the target molecule, providing insights into its potential electronic and physical behavior (Akkurt et al., 2005).

Chemical Reactions and Properties Benzimidazolium iodides participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. These reactions can modify the electronic properties of the molecules, making them suitable for diverse applications. The hydrolysis and subsequent reactions of similar compounds provide valuable information on the reactivity and stability of these chemicals (Rashkova et al., 2009).

Physical Properties Analysis The physical properties of benzimidazolium iodides, such as melting point, solubility, and thermal stability, are crucial for their application in material science and organic electronics. These properties are influenced by the molecular structure, particularly the arrangement of substituents and the nature of the ionic groups (D’Angelo et al., 2015).

Chemical Properties Analysis The chemical properties of benzimidazolium iodides, including acidity, basicity, and redox behavior, are key factors determining their utility in catalysis and as building blocks in organic synthesis. The electronic structure, particularly the distribution of electron density across the molecule, plays a significant role in these properties. Computational studies often complement experimental work to predict and understand these chemical properties (Fu et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

properties

IUPAC Name

1-(2,3-dimethylbenzimidazol-3-ium-1-yl)-3-(3-ethyl-5-methylphenoxy)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N2O2.HI/c1-5-17-10-15(2)11-19(12-17)25-14-18(24)13-23-16(3)22(4)20-8-6-7-9-21(20)23;/h6-12,18,24H,5,13-14H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEHRDMDMUNPMP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCC(CN2C(=[N+](C3=CC=CC=C32)C)C)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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